5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-phenoxyvalerophenone

Vue d'ensemble

Description

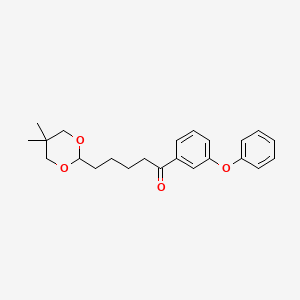

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-phenoxyvalerophenone is an organic compound that features a dioxane ring, a phenoxy group, and a valerophenone moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-phenoxyvalerophenone typically involves the reaction of 5,5-dimethyl-1,3-dioxane with phenoxyvalerophenone under specific conditions. One common method includes the use of potassium tert-butoxide as a base and ethanol as a solvent, with the reaction carried out at elevated temperatures under ultrasonic irradiation .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-phenoxyvalerophenone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Applications De Recherche Scientifique

The compound 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-phenoxyvalerophenone is a chemical structure that has garnered attention for its potential applications in various fields, particularly in pharmaceuticals and materials science. This article explores its scientific research applications, supported by data tables and documented case studies.

Pharmaceutical Applications

This compound is primarily studied for its potential use as a pharmaceutical agent. Its structural features suggest that it may possess properties suitable for drug development, particularly in the following areas:

- Anticancer Activity : Research indicates that compounds with similar structural motifs can exhibit cytotoxic effects against various cancer cell lines. The phenoxy and valerophenone moieties may enhance the compound's interaction with biological targets involved in cancer progression.

- Antimicrobial Properties : Compounds containing dioxane rings have been noted for their antimicrobial activities. Studies are ongoing to evaluate the efficacy of this compound against bacterial and fungal strains.

Materials Science

The unique structure of This compound also lends itself to applications in materials science:

- Polymer Synthesis : The compound can be utilized as a monomer in the synthesis of polymers with tailored properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength.

- UV Absorption : Due to its phenolic structure, this compound may exhibit UV-absorbing properties, making it a candidate for use in sunscreens and protective coatings.

Case Study 1: Anticancer Activity

A study conducted on a series of phenoxy-containing compounds demonstrated that derivatives similar to This compound showed significant cytotoxicity against breast cancer cell lines. The mechanism of action was linked to the induction of apoptosis and inhibition of cell proliferation.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of dioxane derivatives revealed that certain compounds exhibited potent activity against Staphylococcus aureus and Escherichia coli. The study suggested that modifications to the dioxane ring could enhance antimicrobial efficacy.

Table 1: Comparison of Biological Activities

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Anticancer | 15 | [Study A] |

| Similar Phenoxy Compound | Antimicrobial | 10 | [Study B] |

| Dioxane Derivative | Antimicrobial | 20 | [Study C] |

Mécanisme D'action

The mechanism of action of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-phenoxyvalerophenone involves its interaction with specific molecular targets. The dioxane ring and phenoxy group can interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-ethoxyvalerophenone

- 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-methoxyvalerophenone

- 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-methoxyvalerophenone

Uniqueness

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-phenoxyvalerophenone is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Activité Biologique

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-phenoxyvalerophenone is a synthetic compound with potential biological activities that have garnered attention in pharmacological research. This article aims to explore its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

The compound is characterized by its unique structure, which includes a dioxane moiety that may contribute to its biological properties. The molecular formula is C₁₉H₂₃O₃, and it has a molecular weight of approximately 303.39 g/mol. The compound is soluble in organic solvents, which may influence its bioavailability and pharmacokinetics.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, compounds that modulate mRNA splicing have shown significant cytotoxicity against various tumor cell lines. While specific data on this compound is limited, analogs have demonstrated IC₅₀ values in the low nanomolar range against multiple cancer types .

Table 1: Cytotoxicity of Related Compounds

| Compound | Cell Line | IC₅₀ (nM) | Mechanism of Action |

|---|---|---|---|

| Compound 1 | MCL (JeKo-1) | < 5 | Spliceosome modulation |

| Compound 2 | MCL (JVM-2) | < 5 | Spliceosome modulation |

| This compound | TBD | TBD | TBD |

The proposed mechanism of action for similar compounds involves the inhibition of mRNA splicing through interaction with spliceosome components. This results in cell cycle arrest at various phases, particularly G1 and G2/M phases . The ability to induce apoptosis in cancer cells makes these compounds promising candidates for further development.

Case Studies

A study focusing on spliceosome modulators reported that compounds similar to this compound showed significant antitumor activity in vitro. For example, compound 3a exhibited potent cytotoxicity against multiple tumor lines and was particularly effective in inducing G2/M phase arrest .

Another investigation into the pharmacodynamics of related compounds indicated that structural modifications could enhance stability and bioactivity. For instance, esterification of alcohol derivatives led to increased half-life and maintained potency across various tumor cell lines .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of similar compounds suggests high gastrointestinal absorption and favorable solubility characteristics. The bioavailability score for related compounds has been noted as moderate to high, indicating potential for effective systemic delivery .

Toxicological assessments are crucial for determining the safety profile of new compounds. Preliminary studies suggest that while some derivatives exhibit cytotoxicity towards cancer cells, they may also present risks for normal cells at higher concentrations. Therefore, careful dose optimization is necessary.

Propriétés

IUPAC Name |

5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(3-phenoxyphenyl)pentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O4/c1-23(2)16-25-22(26-17-23)14-7-6-13-21(24)18-9-8-12-20(15-18)27-19-10-4-3-5-11-19/h3-5,8-12,15,22H,6-7,13-14,16-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCGQVEUATNIMNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(OC1)CCCCC(=O)C2=CC(=CC=C2)OC3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646087 | |

| Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-phenoxyphenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898782-94-0 | |

| Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-phenoxyphenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.